molecular formula C17H24N4O3 B2906549 N-(furan-2-ylmethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1421444-19-0

N-(furan-2-ylmethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2906549
CAS No.: 1421444-19-0
M. Wt: 332.404
InChI Key: SOIYCPWFKARZMF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a heterocyclic acetamide derivative featuring a furan-2-ylmethyl group, a piperidine ring, and a 5-isopropyl-1,3,4-oxadiazole moiety. Its molecular formula is C₁₉H₂₆N₄O₃ (approximated based on structural analogs), with a molecular weight of ~370.4 g/mol (similar to the compound in ). The compound integrates three pharmacologically significant motifs:

  • 1,3,4-Oxadiazole: Known for enzyme inhibition and antimicrobial properties.
  • Piperidine: Improves solubility and membrane permeability.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest applications in enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12(2)16-19-20-17(24-16)13-5-7-21(8-6-13)11-15(22)18-10-14-4-3-9-23-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIYCPWFKARZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling with piperidine: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final assembly: The final step involves coupling the furan-2-ylmethyl intermediate with the piperidine-oxadiazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(furan-2-ylmethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and oxadiazole rings could be involved in binding interactions, while the piperidine ring might influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of compounds with overlapping structural motifs:

Compound Name & Source Core Structure Molecular Weight (g/mol) Key Substituents & Moieties Biological Activity (Evidence Source)
Target Compound Acetamide + furan + piperidine + oxadiazole ~370.4 5-isopropyl oxadiazole, furan-2-ylmethyl Inferred: Enzyme inhibition (e.g., LOX, BChE)
N-(4-acetylphenyl)-... () Acetamide + acetylphenyl + piperidine + oxadiazole 370.4 4-acetylphenyl, 5-isopropyl oxadiazole No explicit data; structural similarity suggests enzyme inhibition
8t () Acetamide + chloro-methylphenyl + indole-oxadiazole 428.5 5-chloro-2-methylphenyl, indole-oxadiazole LOX inhibition (IC₅₀: 12 µM), BChE inhibition (IC₅₀: 18 µM)
5d () Thioacetamide + bromobenzofuran + oxadiazole Not reported 5-bromobenzofuran, 4-fluorophenyl Tyrosinase inhibition (IC₅₀: 0.89 µM)
3a () Thioacetamide + pyridine + oxadiazole Not reported 4-(3-nitrophenyl)thiazole, pyridine Acetylcholinesterase inhibition (IC₅₀: 1.2 µM)
Anti-exudative triazole () Sulfanyl-acetamide + furan + triazole ~350–420 4-amino-triazole, furan Anti-exudative activity (10 mg/kg vs. diclofenac)

Key Structural and Functional Differences

Substituent Effects on Bioactivity
  • Oxadiazole vs.
  • Furan vs. Benzofuran/Pyridine : The furan-2-ylmethyl group in the target compound likely improves metabolic stability over benzofuran () or pyridine (), which may undergo faster oxidation.
Pharmacological Implications
  • The piperidine ring may increase solubility compared to phenyl or thiazole analogs (), aiding blood-brain barrier penetration.
  • Antimicrobial Potential: Compounds with furan-oxadiazole hybrids () show moderate antibacterial activity, suggesting the target compound may share this trait.

Biological Activity

N-(furan-2-ylmethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a furan moiety linked to an oxadiazole derivative through a piperidine ring. This structural composition is significant as it combines various pharmacophoric elements known for their biological activity.

Research indicates that derivatives of 1,3,4-oxadiazoles, including the target compound, exhibit a broad spectrum of biological activities. These include:

  • Anticancer Activity : The oxadiazole scaffold has been shown to inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The specific mechanism often involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Compounds containing the oxadiazole core have demonstrated effectiveness against various bacterial strains. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) against Gram-positive bacteria .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Target Effect Reference
AnticancerVarious cancer cell linesInhibition of cell proliferation
AntimicrobialStaphylococcus aureusMIC = 12.5 µg/mL
AntioxidantReactive oxygen speciesScavenging activity
Anti-inflammatoryInflammatory cytokinesReduction in cytokine levels

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of various 1,3,4-oxadiazole derivatives, including those similar to our target compound. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The study highlighted the importance of the oxadiazole ring in enhancing bioactivity .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial effects of oxadiazole-based compounds against clinical isolates of bacteria. The compound showed promising results with effective inhibition against resistant strains of Staphylococcus aureus and Escherichia coli .

Research Findings

Recent literature emphasizes the versatility of 1,3,4-oxadiazoles as lead compounds in drug development due to their ability to interact with various biological targets. The following points summarize key findings:

  • Structure–Activity Relationship (SAR) : The presence of specific substituents on the oxadiazole ring significantly influences biological activity. For instance, isopropyl substitutions enhance lipophilicity and cellular uptake .
  • Combination Therapy Potential : Studies suggest that combining oxadiazole derivatives with existing chemotherapeutics may enhance efficacy and reduce resistance mechanisms in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(furan-2-ylmethyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide, and how do they influence its reactivity?

  • Answer : The compound contains three critical motifs:

  • A furan-2-ylmethyl group (contributing aromaticity and potential π-π interactions).
  • A 1,3,4-oxadiazole ring (imparting metabolic stability and hydrogen-bonding capacity) .
  • A piperidine-acetamide backbone (enhancing solubility and enabling conformational flexibility for target binding).
  • These groups synergistically influence reactivity, as seen in nucleophilic substitutions at the oxadiazole ring or hydrogen-bond-driven interactions in biological assays .

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

  • Answer : Synthesis typically involves:

  • Step 1 : Formation of the 5-isopropyl-1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Piperidine functionalization via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Acetamide linkage using chloroacetyl chloride or carbodiimide-mediated coupling .
  • Key conditions : Temperature control (60–80°C for cyclization), anhydrous solvents (DMF or THF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (±2 ppm accuracy) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
  • FT-IR : Confirmation of amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from:

  • Purity variations : Impurities (e.g., unreacted piperidine intermediates) may skew assay results. Use orthogonal purification (e.g., column chromatography followed by recrystallization) .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration ≤0.1% v/v) affect activity. Standardize protocols across studies .
  • Structural analogs : Confirm via LC-MS that degradation products (e.g., hydrolyzed oxadiazole) are not misattributed to the parent compound .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties without altering its core structure?

  • Answer :

  • Prodrug design : Introduce ester moieties at the acetamide group to enhance bioavailability, with in vivo hydrolysis releasing the active form .
  • Lipid nanoparticle encapsulation : Improves blood-brain barrier penetration for CNS targets .
  • Isosteric replacements : Substitute the isopropyl group on the oxadiazole with trifluoromethyl to boost metabolic stability while retaining activity .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., kinase inhibitors) and identify steric clashes or unfavorable interactions .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with IC₅₀ values to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of the piperidine-acetamide backbone in aqueous vs. lipid environments .

Methodological Challenges and Solutions

Q. What are the common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Answer :

  • Low yields in cyclization : Scale-dependent heat transfer inefficiencies. Use flow chemistry for exothermic steps (e.g., oxadiazole formation) .
  • Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio for acetamide coupling) and employ scavenger resins (e.g., polymer-bound isocyanate) .
  • Purification bottlenecks : Replace column chromatography with pH-selective crystallization (e.g., adjust to pH 4–5 for acetamide precipitation) .

Q. How should researchers validate target engagement in complex biological systems?

  • Answer :

  • Cellular thermal shift assays (CETSA) : Confirm binding to intended targets by measuring protein thermal stability shifts post-treatment .
  • Click chemistry probes : Introduce alkyne tags to the compound for pull-down assays and target identification via LC-MS/MS .
  • CRISPR-Cas9 knockouts : Verify loss of activity in cells lacking the putative target protein .

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